molecular formula Mg(NO3)2<br>MgN2O6 B078771 Magnesium nitrate CAS No. 10377-60-3

Magnesium nitrate

Cat. No. B078771
Key on ui cas rn: 10377-60-3
M. Wt: 148.32 g/mol
InChI Key: YIXJRHPUWRPCBB-UHFFFAOYSA-N
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Patent
US05827488

Procedure details

contacting said humidified gaseous stream containing nitric acid in a second wet scrubbing unit with a second aqueous medium containing magnesium hydroxide which reacts with nitric acid to form magnesium nitrate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[OH-].[Mg+2:6].[OH-]>>[N+:1]([O-:4])([O-:3])=[O:2].[Mg+2:6].[N+:1]([O-:4])([O-:3])=[O:2] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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